molecular formula C24H40O4 B561654 (8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one CAS No. 359436-56-9

(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B561654
CAS No.: 359436-56-9
M. Wt: 392.6
InChI Key: WKLORKLFLMTHHY-RTYFXBAISA-N
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Mechanism of Action

Target of Action

The primary target of 3-keto Petromyzonol is the hypothalamic-pituitary-gonadal (HPG) axis in sea lampreys . This compound, a main component of sea lamprey male sex pheromones, modulates both the synthesis and release of gonadotropin-releasing hormone (GnRH), which is the main regulator of the HPG axis .

Mode of Action

3-keto Petromyzonol interacts with its targets by modulating the synthesis and release of GnRH . This modulation subsequently affects the output of the HPG axis in immature sea lampreys . The compound has been shown to increase plasma 15α-hydroxyprogesterone (15α-P) concentrations and brain gene expressions .

Biochemical Pathways

The action of 3-keto Petromyzonol affects several biochemical pathways. It increases the expression of three lamprey (l) GnRH-I transcripts, lGnRH-III, Jun, and Jun N-terminal kinase (JNK) in the brain .

Pharmacokinetics

The pharmacokinetics of 3-keto Petromyzonol involve its biosynthesis and transport to the gills upon sexual maturation . There is an 8000-fold increase in transcription of cyp7a1, a three-fold increase in transcription of cyp27a1, and a six-fold increase in transcription of cyp8b1 in the liver of mature male sea lamprey over immature male adults . 3-keto Petromyzonol sulfate (3kPZS), known as a male sex pheromone, is the primary compound released from gills, suggesting a conversion of petromyzonol sulfate (PZS) to 3kPZS in the gill epithelium .

Result of Action

The action of 3-keto Petromyzonol results in the modulation of the HPG axis, which is more pronounced in immature males than in females . The compound increases lGnRH peptide concentrations in the forebrain and modulates their levels in plasma . It also facilitates sexual maturation in both sexes of immature animals .

Action Environment

The action, efficacy, and stability of 3-keto Petromyzonol are influenced by environmental factors. For instance, the compound is more effective in wide streams (>30 m) and less effective in narrow streams (< 15 m) . The amount of 3-keto Petromyzonol applied to a trap relates to catch, and this relationship varies among stream types .

Biochemical Analysis

Biochemical Properties

3-Keto Petromyzonol interacts with various biomolecules, particularly influencing the synthesis and release of GnRH . It modulates the hypothalamic-pituitary-gonadal (HPG) output in immature sea lamprey . The compound’s interaction with these biomolecules significantly impacts the biochemical reactions within the organism.

Cellular Effects

3-Keto Petromyzonol has a profound effect on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to 3-Keto Petromyzonol increases plasma 15α-hydroxyprogesterone concentrations and brain gene expressions .

Molecular Mechanism

The molecular mechanism of 3-Keto Petromyzonol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates both the synthesis and release of GnRH, thereby altering the output of the HPG axis in immature sea lamprey .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Keto Petromyzonol change over time. It has been observed that exposure to 3-Keto Petromyzonol increased Jun mRNA but decreased lGnRH-III mRNA concentrations in the forebrain of immature females . This indicates the temporal effects of this compound on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Keto Petromyzonol vary with different dosages in animal models. For instance, there was no apparent dose effect of 3-Keto Petromyzonol within the range examined in one study . Higher concentrations appeared to show longer latency in elevating plasma 15α-hydroxyprogesterone compared to lower concentrations .

Metabolic Pathways

3-Keto Petromyzonol is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it has been shown to upregulate bile acid biosynthesis by altering amino acid metabolisms .

Transport and Distribution

3-Keto Petromyzonol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation . For example, it is primarily released from the gills, suggesting a conversion of petromyzonol sulfate to 3-Keto Petromyzonol in the gill epithelium .

Subcellular Localization

Given its significant role in modulating the HPG axis, it is likely to be localized in specific compartments or organelles where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Keto Petromyzonol involves multiple steps, starting from cholesterol or other bile acid precursors. The process typically includes hydroxylation, oxidation, and sulfation reactions. The key steps are:

Industrial Production Methods: Industrial production of 3-Keto Petromyzonol is less common due to its specific biological role in sea lampreys. synthetic analogs can be produced using similar multi-step organic synthesis techniques, often involving advanced chromatographic purification methods to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Keto Petromyzonol undergoes various chemical reactions, including:

    Reduction: Conversion of keto groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated or sulfated derivatives of 3-Keto Petromyzonol, which may have different biological activities .

Scientific Research Applications

3-Keto Petromyzonol has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Keto Petromyzonol is unique due to its specific role in modulating reproductive behaviors in sea lampreys. Its ability to influence the hypothalamic-pituitary-gonadal axis sets it apart from other similar compounds .

Properties

IUPAC Name

(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(5-4-10-25)17-6-7-18-22-19(13-21(28)24(17,18)3)23(2)9-8-16(26)11-15(23)12-20(22)27/h14-15,17-22,25,27-28H,4-13H2,1-3H3/t14?,15?,17?,18?,19?,20?,21?,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLORKLFLMTHHY-RJQVRNMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCO)C1CCC2[C@@]1(C(CC3[C@H]2C(CC4[C@@]3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is 3-keto Petromyzonol Sulfate (3kPZS) and why is it important?

A1: 3-keto Petromyzonol Sulfate (3kPZS) is a bile acid [] that acts as a crucial component of the sex pheromone released by male sea lampreys (Petromyzon marinus) during spawning. [, ] This pheromone plays a vital role in attracting ovulating females, guiding them towards spawning grounds and ultimately, contributing to successful reproduction in this species. []

Q2: How does 3kPZS interact with its target to exert its effects?

A2: 3kPZS interacts with specific olfactory receptors in the olfactory epithelium of female sea lampreys. [, ] While the precise mechanisms are still under investigation, two highly related odorant receptors, OR320a and OR320b, have been identified as being particularly sensitive to 3kPZS and other C24 5α-bile acids. [] These receptors are believed to initiate a signaling cascade that ultimately leads to behavioral and physiological responses in females.

Q3: What are the downstream effects of 3kPZS in female sea lampreys?

A3: Upon detection of 3kPZS, female sea lampreys exhibit a range of behavioral responses, including increased searching behavior, upstream movement towards the source of the pheromone, and preference for nests treated with the compound. [, ] Furthermore, 3kPZS has been shown to influence neuroendocrine pathways in females, specifically impacting the serotonergic system in the brain [] and potentially priming the hypothalamic-pituitary-gonadal (HPG) axis. [, ]

Q4: Are there species differences in the response to 3kPZS?

A4: Yes, while 3kPZS is a critical component of the male sea lamprey pheromone, its role in other lamprey species is more nuanced. Research indicates that 3kPZS might be a more recently evolved signal, primarily used by the sea lamprey (P. marinus) and the chestnut lamprey (Ichthyomyzon castaneus). [] Other lamprey species, like the silver lamprey (Ichthyomyzon unicuspis), do not appear to utilize 3kPZS for sexual communication, but females display a preference for the compound, likely due to its association with productive larval habitats. [] This suggests a potential receiver bias, where a pre-existing preference for a non-sexual cue might have been exploited during the evolution of the 3kPZS-based pheromone system in certain lamprey lineages. []

Q5: Can other compounds interfere with the action of 3kPZS?

A5: Yes, research suggests that petromyzonol sulfate (PZS), another bile acid released by lampreys, can act as a pheromone antagonist to 3kPZS. [] While both larvae and male sea lampreys release 3kPZS, larvae release a higher ratio of PZS to 3kPZS. [] This difference in ratios allows females to distinguish between larval cues and the male pheromone, preventing them from being misled into unsuitable nursery habitats during mate searching. []

Q6: Does the concentration of 3kPZS influence its effects?

A6: Yes, the concentration of 3kPZS plays a significant role in its biological activity. Electrophysiological studies demonstrate that female sea lampreys are highly sensitive to even minute concentrations of 3kPZS, with detection thresholds as low as 10^-10 Molar. [] Behavioral studies also highlight the importance of concentration, as different ratios of 3kPZS to other pheromone components, like the bile alcohol 3,12-diketo-4,6-petromyzonene-24-sulfate (DkPES), can significantly impact female attraction and nest choice. []

Q7: What is the potential for using 3kPZS in sea lamprey control?

A7: Given its powerful biological activity and species-specificity, 3kPZS holds substantial promise for development into pheromone-based control strategies for invasive sea lamprey populations in the Laurentian Great Lakes. [, ] Researchers are exploring its potential as a trap lure, aiming to exploit the potent attraction of females to this pheromone component to improve trapping efficiency and curb the ecological damage caused by this invasive species. [, ]

Q8: What analytical methods are used to study 3kPZS?

A8: A variety of sophisticated analytical techniques are employed to study 3kPZS, including:

  • High-Performance Liquid Chromatography (HPLC): Used to separate and quantify 3kPZS from complex biological samples. [, , ]
  • Mass Spectrometry (MS): Coupled with HPLC, MS allows for precise identification and structural characterization of 3kPZS and related bile acids. [, , ]
  • Electro-olfactogram (EOG) Recording: Measures the electrical responses of the olfactory epithelium to different concentrations of 3kPZS, providing insights into the sensitivity and specificity of pheromone detection. [, ]
  • Immunohistochemistry: Enables visualization of 3kPZS distribution in tissues, using antibodies specific to the compound. []

Q9: Are there any known environmental concerns associated with 3kPZS?

A9: While 3kPZS is a naturally occurring compound, its potential environmental impacts, particularly in relation to its use as a control agent for invasive sea lamprey, require careful consideration. Research is ongoing to assess its potential for bioaccumulation, degradation pathways, and any potential effects on non-target species. []

Q10: What is the future direction of research on 3kPZS?

A10: Future research on 3kPZS is multifaceted, encompassing:

  • Structure-activity relationships: Investigating how modifications to the 3kPZS molecule impact its activity, potency, and potential for development into more effective and environmentally friendly control agents. []
  • Species-specificity: Further exploring the evolutionary history of 3kPZS signaling in different lamprey species to better understand the development of pheromone communication systems. []
  • Field applications: Optimizing the use of 3kPZS and other pheromone components in integrated pest management strategies to control invasive sea lamprey populations. []

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